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Compound of Interest

Compound Name: Sodium Danshensu

Cat. No.: B1669798 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
Sodium Danshensu (SDS or SDSS), the sodium salt of Danshensu, is a water-soluble

compound extracted from the traditional Chinese medicine Salvia miltiorrhiza (Danshen). It has

garnered significant interest for its therapeutic potential in a range of diseases, primarily due to

its antioxidant, anti-inflammatory, and pro-angiogenic properties. This document provides a

comprehensive overview of Sodium Danshensu dosage and administration protocols for in

vivo mouse models, based on peer-reviewed studies.

Data Presentation: Dosage and Administration
Summary
The following tables summarize the quantitative data on Sodium Danshensu dosage used in

various mouse models.

Table 1: Sodium Danshensu Dosage in Neurological
Disease Models

Methodological & Application

Check Availability & Pricing
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Disease
Model

Mouse
Strain

Dosage
Administrat
ion Route

Treatment
Duration

Key
Findings

Focal

Cerebral

Ischemia

Not Specified
700

mg/kg/day

Intraperitonea

l (i.p.)

Daily until

sacrifice (up

to 21 days)

Increased

neurogenesis

and

collaterogene

sis.[1]

Cerebral

Ischemia-

Reperfusion

Injury

Not Specified
7.5, 15, or 30

mg/kg

Intravenous

(i.v.) via tail

vein

Single dose

Attenuated

pathological

changes,

reduced

necrosis and

apoptosis.[2]

[3]

Cerebral

Ischemia

(MCAO)

Not Specified Not specified Not specified

Administered

at 1, 3, 6, or 9

hours post-

MCAO

Wide

therapeutic

time window;

neuroprotecti

ve by

inhibiting

oxidative

stress and

ferroptosis.[4]

Depression

(Forced

Swimming

Test)

C57BL/6
5, 10, or 30

mg/kg

Intraperitonea

l (i.p.)

Single dose

30 min before

test

Exerted

antidepressa

nt-like effects

by reducing

immobility.[5]

Table 2: Sodium Danshensu Dosage in Cardiovascular
and Metabolic Disease Models
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Disease
Model

Mouse
Strain

Dosage
Administrat
ion Route

Treatment
Duration

Key
Findings

Atheroscleros

is
ApoE-/- Not specified Not specified Not specified

Stabilized

vulnerable

plaques and

suppressed

inflammatory

responses.[6]

Doxorubicin-

Induced

Cardiotoxicity

KM mice
50 or 100

mg/kg/day

Intraperitonea

l (i.p.)

3 consecutive

days prior to

doxorubicin

Improved

cardiac

function and

reduced

myocardial

marker

enzymes.[7]

Skeletal

Muscle Fiber

Formation

and

Metabolism

C57BL/6J
5 or 10

mg/kg/day
Oral gavage 8 weeks

Increased

muscle mass

and

endurance,

promoted

transformatio

n to oxidative

muscle fibers.

[8]

Table 3: Sodium Danshensu Dosage in Other Disease
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Disease
Model

Mouse
Strain

Dosage
Administrat
ion Route

Treatment
Duration

Key
Findings

Pressure

Ulcers
ICR mice

0.5 g of

cream

(concentratio

n not

specified)

Topical
Daily for 14

days

Promoted

wound

healing.[9]

[10][11]

Lewis Lung

Carcinoma

Xenografts

C57BL/6J Not specified Not specified 7 days

Enhanced

radiorespons

e, inhibited

tumor

angiogenesis.

[12]

Table 4: Toxicity Data in Rodents
Species LD50 / NOAEL

Administration
Route

Key Findings

Mice LD50: 2356.33 mg/kg Intragastric (i.g.)

Dose-dependent

adverse effects and

mortality.[13][14]

Mice
NOAEL: 1835 mg/kg;

LOAEL: 2000 mg/kg
Not specified [14]

Rats >1500 mg/kg Intravenous (i.v.)
No signs of toxicity or

mortality.[14]

Rats

No adverse effects at

50, 150, and 450

mg/kg

Intraperitoneal (i.p.)

90-day subchronic

study showed no

mortality or significant

changes.[3][14]

Experimental Protocols
Protocol 1: Focal Cerebral Ischemia Model
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Objective: To evaluate the effect of Sodium Danshensu on neurogenesis and angiogenesis

following stroke.

Animal Model:

Species: Mouse

Anesthesia: 3.5% isoflurane for induction, maintained at 1.5%.

Procedure:

Induce focal cerebral ischemia targeting the sensorimotor cortex using an established artery

occlusion model.

Prepare Sodium Danshensu solution for injection.

Administer Sodium Danshensu (700 mg/kg) or vehicle via intraperitoneal (i.p.) injection 10

minutes after the onset of the ischemic insult.

Continue daily i.p. injections until the animals are sacrificed.

To label proliferating cells, administer 5-bromo-2'-deoxyuridine (BrdU; 50 mg/kg, i.p.) daily,

starting on day 3 post-ischemia.

Sacrifice animals at desired time points (e.g., 14 or 21 days) for tissue analysis.

Analyze brain tissue for markers of neurogenesis (e.g., NeuN/BrdU co-localization),

angiogenesis (vascular density), and expression of trophic factors (e.g., VEGF, BDNF).[1]

Experimental Workflow for Focal Cerebral Ischemia Model

Methodological & Application
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Caption: Workflow for Sodium Danshensu treatment in a mouse model of focal cerebral

ischemia.

Protocol 2: Skeletal Muscle Metabolism and Endurance
Model
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Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b1669798?utm_src=pdf-body-img
https://www.benchchem.com/product/b1669798?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669798?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To assess the long-term effects of oral Sodium Danshensu on muscle mass and

physical endurance.

Animal Model:

Species: Mouse (e.g., C57BL/6J)

Age: 4 weeks old at the start of the experiment.

Acclimation: 1 week prior to treatment.

Procedure:

House mice under standard conditions (12h light/dark cycle, 23°C ± 2°C) with ad libitum

access to water and a standard chow diet.

Randomly assign mice to three groups: Control (saline), Low Dose SDSS (5 mg/kg), and

High Dose SDSS (10 mg/kg).

Dissolve Sodium Danshensu in saline.

Administer the assigned treatment daily via oral gavage for 8 weeks.

Monitor body weight regularly throughout the study.

At the end of the 8-week period, perform functional tests:

Grip Strength Test: Use a grip strength meter to measure the maximal force.

Treadmill Endurance Test: Measure the total running distance until exhaustion.

Following functional tests, perform a glucose tolerance test (GTT).

Euthanize mice by an approved method (e.g., cervical dislocation).

Dissect and weigh skeletal muscles (e.g., gastrocnemius, tibialis anterior) and adipose

tissue.

Methodological & Application

Check Availability & Pricing
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Analyze muscle tissue for fiber type composition (e.g., via H&E and immunofluorescence

staining) and metabolic enzyme activity (e.g., SDH, LDH).[8]

Protocol 3: Cerebral Ischemia-Reperfusion Injury Model
Objective: To investigate the acute neuroprotective effects of Sodium Danshensu against

ischemia-reperfusion injury.

Animal Model:

Species: Mouse or Rat

Procedure: A model of transient middle cerebral artery occlusion (MCAO) is commonly used.

Procedure:

Anesthetize the animal.

Induce cerebral ischemia by occluding the middle cerebral artery for a defined period (e.g.,

1-2 hours).

Remove the occlusion to allow for reperfusion.

Administer Sodium Danshensu (7.5, 15, or 30 mg/kg) or vehicle (e.g., saline) via tail vein

injection at the onset of reperfusion.

Monitor neurological deficits at various time points post-reperfusion.

After a set duration (e.g., 24 hours), sacrifice the animals.

Perfuse and collect brain tissue.

Assess the extent of brain injury:

Infarct Volume: Use TTC staining, where healthy tissue stains red and necrotic tissue

remains white.

Apoptosis: Use TUNEL staining to identify apoptotic cells in the peri-infarct region.
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Histopathology: Use H&E staining to observe cellular edema and arrangement.[2][3]

Signaling Pathways
Sodium Danshensu exerts its effects through the modulation of several key signaling

pathways.

Nrf2/HO-1 and NF-κB Signaling in Wound Healing
In the context of pressure ulcer healing, Sodium Danshensu has been shown to activate the

Nrf2/HO-1 pathway, which is crucial for antioxidant defense, while inhibiting the pro-

inflammatory NF-κB pathway.[9][10]
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Click to download full resolution via product page

Caption: SDSS promotes wound healing by activating Nrf2 and inhibiting NF-κB pathways.

AKT1/mTOR Signaling in Cerebral Ischemia
Sodium Danshensu has been identified to directly target and activate AKT1, a key protein in

cell survival pathways. This activation leads to the phosphorylation of its downstream effector,

mTOR, ultimately protecting against apoptosis in the brain following ischemic injury.[2][3][15]
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Caption: Neuroprotective mechanism of Sodium Danshensu via the AKT1/mTOR pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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